Pachysandrine A

Description

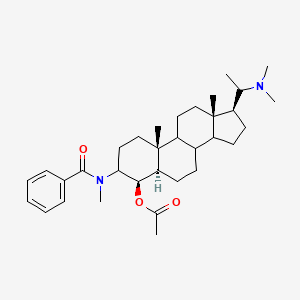

Pachysandrine A (C₃₃H₅₀N₂O₃, molecular weight: 522.78 g/mol) is a protoalkaloid isolated from Pachysandra terminalis, a plant traditionally used in Ainu folk medicine for gastrointestinal disorders . First isolated in 1967, it exhibits a bicyclic structure with two tertiary amine groups and hydroxyl substituents, distinguishing it from true alkaloids due to the absence of a nitrogen-bearing heterocyclic ring . Pharmacologically, it demonstrates sedative and antiulcerative properties, with an intraperitoneal LD₅₀ > 200 mg/kg in mice, indicating moderate toxicity .

Properties

CAS No. |

6879-28-3 |

|---|---|

Molecular Formula |

C33H50N2O3 |

Molecular Weight |

522.8 g/mol |

IUPAC Name |

[(4R,5R,10R,13S,17S)-3-[benzoyl(methyl)amino]-17-[1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate |

InChI |

InChI=1S/C33H50N2O3/c1-21(34(5)6)25-15-16-26-24-13-14-28-30(38-22(2)36)29(35(7)31(37)23-11-9-8-10-12-23)18-20-33(28,4)27(24)17-19-32(25,26)3/h8-12,21,24-30H,13-20H2,1-7H3/t21?,24?,25-,26?,27?,28+,29?,30-,32-,33-/m1/s1 |

InChI Key |

ZQUSGHWWSCAMAR-BIVHXRCOSA-N |

Isomeric SMILES |

CC([C@H]1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CCC([C@@H]4OC(=O)C)N(C)C(=O)C5=CC=CC=C5)C)C)N(C)C |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4OC(=O)C)N(C)C(=O)C5=CC=CC=C5)C)C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pachysandrine A involves multiple steps, starting from simpler steroidal precursors. The key steps include:

Oxidation: Introduction of oxygen functionalities.

Reduction: Conversion of ketones to alcohols.

Acetylation: Addition of acetyl groups to hydroxyl functionalities.

Benzoylation: Introduction of benzoyl groups.

Industrial Production Methods: Most of the compound is obtained through extraction from Pachysandra terminalis .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form various oxidized derivatives.

Reduction: Reduction reactions can convert ketone groups to alcohols.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Chemistry: Used as a model compound for studying steroidal alkaloids.

Biology: Investigated for its role in plant defense mechanisms.

Medicine: Explored for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.

Industry: Potential use in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Pachysandrine A involves its interaction with various molecular targets, including enzymes and receptors. It is believed to exert its effects through:

Inhibition of Enzymes: Blocking the activity of enzymes involved in disease pathways.

Receptor Binding: Binding to specific receptors to modulate cellular responses.

Signal Transduction Pathways: Influencing pathways that control cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Pachysandrine A belongs to a family of steroidal alkaloids and protoalkaloids derived from Pachysandra terminalis. Below is a systematic comparison with structurally and functionally related compounds:

Structural Comparison

Key Observations :

- This compound and B share a bicyclic core but differ in alkyl chain length and hydroxylation patterns, impacting solubility and bioavailability .

- Pachysandrine C’s truncated structure correlates with lower molecular weight and altered physical properties .

Pharmacological Activity

Key Observations :

- This compound, Pachysamine A, and Epithis compound exhibit comparable antiulcer efficacy, suggesting shared mechanisms (e.g., stress-response modulation) .

- The absence of activity in Spiropachysine highlights the importance of specific functional groups (e.g., hydroxyl or amine positions) for bioactivity .

Functional and Mechanistic Insights

- Antiulcer Mechanism : this compound and its analogs likely inhibit gastric acid secretion or enhance mucosal defense, as demonstrated in water-immersion and restraint stress models .

- Structural-Activity Relationship (SAR): Hydroxyl groups in this compound and Epithis compound enhance solubility and receptor binding compared to non-hydroxylated analogs . Alkyl chain length (e.g., this compound vs. B) influences lipophilicity and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.